molecular formula C8H10OS B1606324 1-(3-Methylthiophen-2-yl)propan-1-one CAS No. 59303-03-6

1-(3-Methylthiophen-2-yl)propan-1-one

Cat. No.: B1606324
CAS No.: 59303-03-6
M. Wt: 154.23 g/mol
InChI Key: BNYWLRXOYPUFKD-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)propan-1-one is a ketone derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propan-1-one moiety. Thiophene-based compounds are of significant interest in organic and medicinal chemistry due to their aromatic stability, electronic properties, and biological relevance . This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, such as chalcones and heterocyclic hybrids .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-7(9)8-6(2)4-5-10-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYWLRXOYPUFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292120
Record name 1-(3-methylthiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59303-03-6
Record name NSC80388
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylthiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Thiophen-2-yl)propan-1-one
  • Structural Difference : Lacks the 3-methyl substituent on the thiophene ring.
  • Synthesis: Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride (AlCl₃ catalyst), yielding a simpler monoacylated product .
  • Applications : Used in synthesizing thiophene-based polymers and ligands for metal complexes .
1-(5-Methylthiophen-2-yl)propan-1-one
  • Structural Difference : Methyl group at the 5-position of the thiophene ring instead of the 3-position.
  • Synthesis : Produced via coupling reactions of halogenated aryl ketones, yielding moderate to good efficiency (53–58%) .
1-(3-Chlorophenyl)propan-1-one
  • Structural Difference : Replaces the thiophene ring with a 3-chlorophenyl group.
  • Physicochemical Properties : Higher polarity due to the chlorine atom, leading to different solubility profiles compared to thiophene analogs .
1-(3-(Methylthio)phenyl)propan-2-one
  • Structural Difference : Contains a phenyl ring with a methylthio (-SMe) substituent and a propan-2-one (acetone) backbone.
  • Key Data : Molecular formula C₁₀H₁₂OS, molar mass 180.27 g/mol. The methylthio group enhances sulfur-mediated interactions in biological systems .

Reactivity Trends :

  • Thiophene derivatives exhibit higher aromatic stabilization than phenyl analogs, influencing their resistance to oxidation.
  • Methyl substituents at the 3-position (vs. 5-position) on thiophene may sterically hinder electrophilic attack, reducing reaction rates .
Physicochemical Data
Compound Molecular Formula Molar Mass (g/mol) LogP* Solubility (Predicted)
1-(3-Methylthiophen-2-yl)propan-1-one C₈H₈OS 152.21 2.1 Low in water
1-(Thiophen-2-yl)propan-1-one C₇H₆OS 138.19 1.8 Moderate in DMSO
1-(3-Chlorophenyl)propan-1-one C₉H₉ClO 168.62 2.5 Low in polar solvents

*LogP values estimated using fragment-based methods.

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